molecular formula C13H14N2O2 B3340328 1-(1-Benzofuran-2-ylcarbonyl)piperazine CAS No. 41717-31-1

1-(1-Benzofuran-2-ylcarbonyl)piperazine

Cat. No. B3340328
CAS RN: 41717-31-1
M. Wt: 230.26 g/mol
InChI Key: WJVXIKZHQABTJB-UHFFFAOYSA-N
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Description

“1-(1-Benzofuran-2-ylcarbonyl)piperazine” is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for “1-(1-Benzofuran-2-ylcarbonyl)piperazine” is 1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2 .


Physical And Chemical Properties Analysis

“1-(1-Benzofuran-2-ylcarbonyl)piperazine” is a powder at room temperature .

Scientific Research Applications

Proteomics Research

“1-(1-Benzofuran-2-ylcarbonyl)piperazine” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes.

Synthesis of Benzofuran Derivatives

Benzofuran derivatives are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . “1-(1-Benzofuran-2-ylcarbonyl)piperazine” could be used as a starting material or intermediate in the synthesis of these benzofuran derivatives.

Anti-Tumor Research

Benzofuran compounds, including “1-(1-Benzofuran-2-ylcarbonyl)piperazine”, have been found to exhibit anti-tumor activities . They could be used in the development of new anticancer drugs or therapies.

Antibacterial Research

Benzofuran compounds have demonstrated antibacterial activities . Therefore, “1-(1-Benzofuran-2-ylcarbonyl)piperazine” could be used in the research and development of new antibacterial agents.

Anti-Oxidative Research

Benzofuran compounds are known for their anti-oxidative activities . “1-(1-Benzofuran-2-ylcarbonyl)piperazine” could be used in studies related to oxidative stress and the development of antioxidants.

Anti-Viral Research

Benzofuran compounds have shown anti-viral activities . “1-(1-Benzofuran-2-ylcarbonyl)piperazine” could be used in the research of new antiviral drugs or therapies.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-benzofuran-2-yl(piperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVXIKZHQABTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286259
Record name 2-Benzofuranyl-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-2-carbonyl)piperazine

CAS RN

41717-31-1
Record name 2-Benzofuranyl-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41717-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofuranyl-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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